2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride
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Overview
Description
2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride is a heterocyclic compound that contains both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the imidazo[4,5-b]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar pyridine core but differ in the heterocyclic ring fused to it.
Pyrazolo[4,3-b]pyridines: Another class of compounds with a fused pyrazole ring instead of an imidazole ring.
Pyrimidines: These compounds have a six-membered ring with two nitrogen atoms, similar to the imidazo[4,5-b]pyridine core.
Uniqueness
2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride is unique due to its specific combination of the imidazole and pyridine rings, along with the aminobutyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2413875-83-7 |
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Molecular Formula |
C10H17Cl2N5 |
Molecular Weight |
278.2 |
Purity |
95 |
Origin of Product |
United States |
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